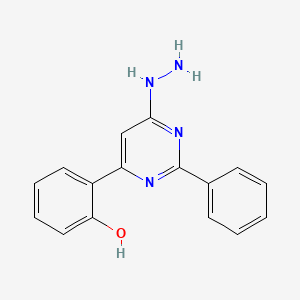
2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol, also known as HPPH, is a chemical compound that has been extensively studied for its potential applications in scientific research. HPPH is a heterocyclic compound that contains both pyrimidine and phenol rings, and it has been found to have a variety of interesting properties that make it useful for a range of different research applications.
Wirkmechanismus
The mechanism of action of 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol is not yet fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) upon exposure to light. These ROS can then react with cellular components, leading to cell death. 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has been found to be particularly effective at inducing cell death in cancer cells, which makes it a promising candidate for use in cancer treatment.
Biochemical and Physiological Effects:
2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has been found to have a range of biochemical and physiological effects. For example, it has been found to induce DNA damage, which can lead to cell death. 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has also been found to induce apoptosis, which is a type of programmed cell death that can be beneficial in cancer treatment. Additionally, 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has been found to have anti-inflammatory effects, which could make it useful for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol is its ability to selectively target cancer cells, while leaving healthy cells unharmed. This makes it a potentially powerful tool for cancer treatment. However, there are also some limitations to the use of 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol in lab experiments. For example, it can be difficult to control the amount of ROS that are generated upon exposure to light, which can make it difficult to achieve consistent results.
Zukünftige Richtungen
There are many potential future directions for research on 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol. For example, researchers could explore its potential as a photosensitizer for use in photodynamic therapy. They could also investigate its potential as a fluorescent probe for the detection of DNA damage. Additionally, researchers could explore ways to improve the selectivity of 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol for cancer cells, in order to make it even more effective as a cancer treatment. Overall, there is still much to be learned about the potential applications of 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol in scientific research, and it will likely continue to be an area of active investigation for years to come.
Synthesemethoden
2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol can be synthesized using a variety of different methods, including the reaction of 2-aminophenol with 2-chloro-6-nitrophenylpyrimidine followed by reduction with hydrazine hydrate. Another method involves the reaction of 2-aminophenol with 2-chloro-6-nitrophenylpyrimidine followed by reduction with sodium dithionite. Both of these methods have been used successfully to produce high-quality 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has been studied extensively for its potential applications in a range of different scientific research areas. For example, it has been found to have significant potential as a fluorescent probe for the detection of DNA damage. 2-(6-hydrazino-2-phenyl-4-pyrimidinyl)phenol has also been studied as a potential photosensitizer for use in photodynamic therapy, which is a type of cancer treatment that uses light to activate drugs that can kill cancer cells.
Eigenschaften
IUPAC Name |
2-(6-hydrazinyl-2-phenylpyrimidin-4-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c17-20-15-10-13(12-8-4-5-9-14(12)21)18-16(19-15)11-6-2-1-3-7-11/h1-10,21H,17H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBEJSRCHKLGKNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)NN)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Hydrazinyl-2-phenylpyrimidin-4-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B5717691.png)
![2-[(5-methyl-2-furyl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5717692.png)
![N-[2-(acetylamino)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5717704.png)




![N,N'-[1,4-phenylenebis(methylene)]dibutanamide](/img/structure/B5717762.png)
![1-benzyl-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B5717769.png)
![3-(2-furyl)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5717781.png)
![3,3-dimethyl-2-butanone O-{[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}oxime](/img/structure/B5717789.png)

![N'-[(1,3-benzodioxol-5-ylcarbonyl)oxy]-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B5717798.png)
![methyl N-[(2-nitrophenyl)acetyl]glycinate](/img/structure/B5717801.png)